molecular formula C6H7NO2 B560896 5-methyl-1H-pyrrole-3-carboxylic acid CAS No. 100047-52-7

5-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B560896
CAS No.: 100047-52-7
M. Wt: 125.127
InChI Key: COMZOQAWNKVQEZ-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C6H7NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Safety and Hazards

The safety information for 5-methyl-1H-pyrrole-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid group to yield alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol.

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical processes within cells. For example, it may inhibit certain oxidases or reductases, leading to altered metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-5(3-7-4)6(8)9/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMZOQAWNKVQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653091
Record name 5-Methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-52-7
Record name 5-Methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-pyrrole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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